3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Description
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a heterocyclic organic compound characterized by a bicyclic pyrrolopyrazine core with a hydroxyl group at position 7 and a 2-methylpropyl (isobutyl) substituent at position 3. Its molecular formula is C₁₁H₂₁N₂O, and it has a molecular weight of 213.30 g/mol. This compound has garnered attention due to its identification in metabolomic studies, where it was associated with increased risk of type 2 diabetes mellitus (T2DM) in a Tibetan population .
The compound’s structure combines a saturated pyrrolidine-pyrazine ring system with functional groups that influence its physicochemical properties and bioactivity.
Properties
CAS No. |
1222778-67-7 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C11H22N2O/c1-8(2)3-9-6-13-7-11(14)4-10(13)5-12-9/h8-12,14H,3-7H2,1-2H3 |
InChI Key |
CASLEHXZTHAYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN2CC(CC2CN1)O |
Origin of Product |
United States |
Preparation Methods
Directed C–H Oxidation
Employing a Ru(II)-catalyzed oxidation system (RuCl3·H2O, PhI(OAc)2, acetic acid) selectively hydroxylates the equatorial C7 hydrogen. This method delivers 7-hydroxy products in 58% yield with a diastereomeric ratio of 9:1 favoring the (7R)-configuration.
Epoxidation-Rearrangement
Treating the 3-(2-methylpropyl) precursor with m-CPBA forms a transient epoxide at the 7,8-position, which undergoes acid-catalyzed rearrangement (H2SO4, CH2Cl2) to yield the 7-hydroxyl derivative. While this route achieves 64% yield, it requires stringent temperature control (−20°C to 0°C) to prevent ring-opening side reactions.
Industrial-Scale Purification and Isolation
Final purification often employs simulated moving bed (SMB) chromatography with Chiralpak AD-H columns, resolving the (7R)- and (7S)-diastereomers with >99% purity. Crystallization from ethyl acetate/n-heptane (1:3) at −20°C provides needle-like crystals suitable for X-ray diffraction analysis, confirming absolute stereochemistry.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Diastereoselectivity (dr) | Scalability |
|---|---|---|---|
| Lithiation-Alkylation | 61 | 8:1 | Moderate |
| Reductive Amination | 73 | 1:1 | High |
| Ru-Catalyzed Oxidation | 58 | 9:1 | Low |
| Epoxidation-Rearrangement | 64 | 6:1 | Moderate |
The lithiation-alkylation approach offers superior regiocontrol but requires cryogenic conditions, limiting industrial adoption. In contrast, reductive amination provides higher throughput despite lower stereoselectivity, making it preferable for non-chiral applications.
Mechanistic Insights and Side-Reaction Mitigation
Key side products arise from two pathways:
- Over-alkylation : Using excess isobutyl bromide (>1.2 eq) leads to dialkylation at N1 and C3. Maintaining stoichiometry below 1.05 eq suppresses this to <5%.
- Epimerization at C7 : Prolonged exposure to acidic conditions during hydroxylation inverts the (7R)-configuration. Buffering with NaHCO3 during workup preserves optical purity.
Recent Advances in Catalytic Asymmetric Synthesis
Emerging methodologies leverage organocatalytic strategies. A thiourea-catalyzed Mannich reaction between pyrrolidine-2-carboxaldehyde and isobutylamine generates the bicyclic framework with 92% ee. While currently limited to milligram-scale, this approach exemplifies the potential for enantioselective manufacturing.
Chemical Reactions Analysis
Types of Reactions
(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The isobutyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds similar to 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Neuropharmacological Effects : The compound's structural features suggest potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could be beneficial for preventing oxidative stress-related diseases.
Synthetic Organic Chemistry Applications
The synthesis of this compound can be approached through several methods:
- Cyclization Reactions : Utilizing available precursors to form the bicyclic structure through cyclization.
- Functional Group Modifications : Altering the hydroxyl group or the isobutyl side chain to enhance biological activity or improve solubility.
- Reactivity Studies : Investigating its reactivity with various reagents to explore potential derivatives with enhanced properties.
These methods highlight the compound's accessibility for research and development purposes.
Interaction Studies
Understanding the binding affinity of this compound with biological targets is crucial for elucidating its mechanism of action. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in disease pathways.
Mechanism of Action
The mechanism by which (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs of 3-(2-methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol include derivatives with differing substituents, functional groups, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings and Differences
Functional Groups :
- The target compound features a hydroxyl group at position 7, enhancing polarity compared to dione derivatives (e.g., pyrrolo[1,2-a]pyrazine-1,4-dione analogs). Dione derivatives exhibit antifungal properties due to their electrophilic ketone groups, which may disrupt microbial membranes .
- The hydroxyl group in the target compound may facilitate hydrogen bonding, influencing its metabolic interactions (e.g., T2DM association) .
3-(Phenylmethyl): The aromatic benzyl group in analogs enhances π-π stacking interactions, possibly contributing to stronger antifungal activity . 2-(Phenylmethyl): Substituent position affects steric interactions; analogs with substituents at position 2 show distinct chromatographic retention times (e.g., 21.49–21.75 min in GC-MS) .
Stereochemical Variations :
- Stereoisomers like (7R,8aR) and (7R,8aS) (–9) demonstrate the role of chirality in bioactivity and solubility. For example, oxalic acid salts () improve stability and formulation compatibility.
Biological Activities :
Biological Activity
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic compound belonging to the class of pyrrolopyrazines. This compound has garnered attention due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 198.31 g/mol. Its structure features a pyrazine ring fused with a pyrrolidine moiety and a hydroxyl group at the 7-position, alongside an isobutyl side chain at the 3-position. These structural attributes contribute significantly to its biological properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrolopyrazine derivatives can inhibit the growth of certain bacteria and fungi.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Neuroprotective Effects : Some derivatives have been associated with neuroprotective actions in preclinical models, indicating their potential in treating neurodegenerative diseases.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary findings suggest that this compound may interact effectively with receptors involved in neurotransmission and inflammation pathways. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazin-7-one | Structure | Lacks hydroxyl group; different reactivity patterns. |
| Pyrrolo[1,2-a]pyrazine | Structure | Simpler structure; primarily studied for antioxidant properties. |
| 4-(1-Piperazinylmethyl)quinoline | N/A | Exhibits different biological activity; used in anti-infective agents. |
The unique side chain and functional groups of this compound enhance its biological profile compared to these similar compounds.
Case Studies
Several case studies highlight the potential applications of this compound:
- Neuroprotection : In a study involving animal models of Alzheimer's disease, derivatives of pyrrolopyrazine showed significant improvements in cognitive function and reduced neuroinflammation.
- Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : In vitro assays indicated that this compound effectively reduced oxidative stress markers in neuronal cell cultures.
Q & A
Basic Questions
Q. How is 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol structurally characterized in microbial extracts?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for identification. The compound exhibits a retention time of ~55.05 min (varies by column) and a molecular ion peak at m/z 210 (CHNO) . Spectral libraries such as NIST Chemistry WebBook provide reference data for validation . Nuclear magnetic resonance (NMR) can further confirm stereochemistry, particularly for distinguishing between hexahydro and octahydro configurations .
Q. What are the common microbial sources of this compound?
- Sources : It is predominantly isolated as a bioactive secondary metabolite from:
- Bacillus spp. (e.g., B. pumilus, B. amyloliquefaciens) in wild bee honey .
- Streptomyces spp. (e.g., S. achromogenes, Streptomyces sp. UTMC 1334) in actinomycetes .
- Extraction : Ethyl acetate is used for solvent extraction due to its efficiency in isolating non-polar volatiles .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biosynthesis pathway of this compound in Bacillus species?
- Experimental Design :
Gene Knockout Studies : Target non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) gene clusters via CRISPR-Cas9 to observe metabolite depletion .
Isotopic Labeling : Use C-labeled precursors (e.g., glucose or amino acids) to trace carbon flow into the pyrrolo-pyrazine backbone .
Transcriptomic Analysis : Compare RNA-seq data between high- and low-producing strains to identify upregulated biosynthetic genes .
Q. What methodological approaches differentiate its antimicrobial versus antioxidant activities?
- Antimicrobial Assays :
- Disk Diffusion/Broth Microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) pathogens, with MIC values typically ≤50 µg/mL .
- Antioxidant Assays :
- DPPH Radical Scavenging : Measure IC values (reported ~20–40 µg/mL in Streptomyces extracts) .
- ROS Inhibition : Use fluorescent probes (e.g., HDCFDA) in cell-based models .
- Key Consideration : Bioactivity discrepancies may arise from compound concentration, microbial strain variation, or extraction purity. Validate via dose-response curves and HPLC-purified samples .
Q. How can contradictory findings in bioactivity studies be resolved?
- Data Contradiction Analysis :
- Source Variability : Compare producing strains phylogenetically (e.g., 16S rRNA sequencing) to rule out species-specific modifications .
- Structural Isomerism : Use chiral chromatography to separate enantiomers, as stereochemistry impacts activity .
- Synergistic Effects : Co-culture experiments (e.g., with fungal pathogens) may reveal indirect bioactivity mechanisms .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
